2-Geranylthiouridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

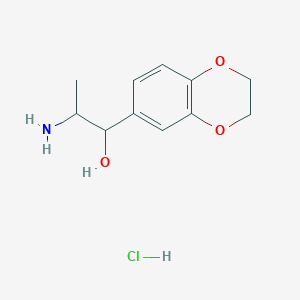

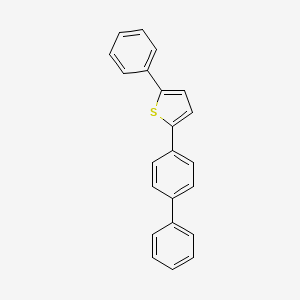

2-Geranylthiouridine is a naturally occurring modified nucleoside found in transfer ribonucleic acids (tRNAs) of certain bacteria such as Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa, and Salmonella Typhimurium . This compound features a geranyl group attached to the sulfur atom of 2-thiouridine, making it a unique hydrophobic modification in the otherwise hydrophilic RNA environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiouridine begins with the Vorbrüggen glycosylation of protected ribofuranose with silylated 2-thiouracil in the presence of Tin (IV) chloride . This is followed by the deprotection of benzoyl groups using base treatment .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

2-Geranylthiouridine undergoes various chemical reactions, including:

Substitution Reactions: The geranyl group can be introduced via nucleophilic substitution reactions.

Oxidation and Reduction: The sulfur atom in 2-thiouridine can participate in oxidation and reduction reactions, although specific conditions for these reactions in the context of this compound are less explored.

Common Reagents and Conditions

Geranyl Bromide:

Tin (IV) Chloride: Employed in the glycosylation step.

Base Treatment: For deprotection of benzoyl groups.

Major Products

The primary product of these reactions is this compound itself, with potential derivatives depending on further modifications .

Aplicaciones Científicas De Investigación

2-Geranylthiouridine has several scientific research applications:

Chemistry: Studying the structural and functional diversity of RNA modifications.

Biology: Understanding the role of RNA modifications in codon recognition and translation fidelity.

Medicine: Exploring potential therapeutic applications by targeting modified nucleosides in bacterial tRNAs.

Industry: Potential use in the development of RNA-targeted therapeutics and biotechnological applications.

Mecanismo De Acción

2-Geranylthiouridine exerts its effects by modifying the anticodon loop of tRNAs, thereby influencing codon recognition and reducing frameshifting errors during translation . The geranyl group enhances the hydrophobic interactions within the ribosome, stabilizing the codon-anticodon pairing and improving translation efficiency .

Comparación Con Compuestos Similares

Similar Compounds

2-Thiouridine: Lacks the geranyl group but shares the sulfur modification.

5-Methylaminomethyl-2-thiouridine: Another modified nucleoside with different functional groups.

5-Carboxymethylaminomethyl-2-thiouridine: Similar to 2-geranylthiouridine but with a carboxymethylaminomethyl group.

Uniqueness

This compound is unique due to its large hydrophobic geranyl group, which significantly impacts the structural and functional properties of tRNA . This modification is relatively rare and has specific roles in enhancing translation fidelity and efficiency in certain bacteria .

Propiedades

Fórmula molecular |

C19H28N2O5S |

|---|---|

Peso molecular |

396.5 g/mol |

Nombre IUPAC |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]sulfanylpyrimidin-4-one |

InChI |

InChI=1S/C19H28N2O5S/c1-12(2)5-4-6-13(3)8-10-27-19-20-15(23)7-9-21(19)18-17(25)16(24)14(11-22)26-18/h5,7-9,14,16-18,22,24-25H,4,6,10-11H2,1-3H3/b13-8+/t14-,16-,17-,18-/m1/s1 |

Clave InChI |

KFZLIRUEFHTLEW-ZGFVZBPKSA-N |

SMILES isomérico |

CC(=CCC/C(=C/CSC1=NC(=O)C=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C)C |

SMILES canónico |

CC(=CCCC(=CCSC1=NC(=O)C=CN1C2C(C(C(O2)CO)O)O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B14796029.png)

![2-amino-N-cyclopropyl-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14796042.png)

![2-amino-N-cyclopropyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14796049.png)

![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B14796062.png)

![(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B14796063.png)

![Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B14796078.png)

![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate](/img/structure/B14796088.png)

![(4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid](/img/structure/B14796091.png)